molecular formula C19H24O4 B14654291 Benzene, 1,1'-(1,3-propanediyl)bis[3,4-dimethoxy- CAS No. 52247-01-5

Benzene, 1,1'-(1,3-propanediyl)bis[3,4-dimethoxy-

Cat. No.: B14654291
CAS No.: 52247-01-5
M. Wt: 316.4 g/mol
InChI Key: BTPCENBVHBOHRK-UHFFFAOYSA-N
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Description

1,3-Bis(3,4-dimethoxyphenyl)propane is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(3,4-dimethoxyphenyl)propane can be synthesized through several methods. One common approach involves the use of the Scholl reaction, which employs dichlorodicyanoquinone (DDQ) as an oxidant . Another method involves the Suzuki coupling reaction, where 3,4-dimethoxyphenylboronic acid reacts with 1,2-dibromobenzene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 1,3-Bis(3,4-dimethoxyphenyl)propane typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3,4-dimethoxyphenyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(3,4-dimethoxyphenyl)propane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its methoxy groups enhance its reactivity in oxidation and substitution reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

52247-01-5

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)propyl]-1,2-dimethoxybenzene

InChI

InChI=1S/C19H24O4/c1-20-16-10-8-14(12-18(16)22-3)6-5-7-15-9-11-17(21-2)19(13-15)23-4/h8-13H,5-7H2,1-4H3

InChI Key

BTPCENBVHBOHRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCCC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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